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molecular formula C15H22O3 B8662098 Benzenenonanoic acid, 4-hydroxy- CAS No. 117240-22-9

Benzenenonanoic acid, 4-hydroxy-

Cat. No. B8662098
M. Wt: 250.33 g/mol
InChI Key: PARHSTXNJNHQHQ-UHFFFAOYSA-N
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Patent
US04861798

Procedure details

A mixture of 55.7 gms 9(4-methoxyphenyl)nonanoic acid, 640 ml 48% HBr and 640 ml acetic acid was refluxed for 7 hours and cooled to room temperature overnight. The solution was diluted with a large excess of water, whereupon a solid precipitated. The solid was filtered off, re-suspended in water, and filtered again. It was dissolved in ether, washed four times with water, and the organic phase was dried over MgSO4 overnight. The drying agent was filtered off and the solvent removed in vacuo to give a solid which was recrystallized from toluene to give 31.8 gms (58%) 9(4-hydroxyphenyl)nonanoic acid, m.p. 103°-5°.
Name
9(4-methoxyphenyl)nonanoic acid
Quantity
55.7 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
reactant
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:5][CH:4]=1.Br.C(O)(=O)C>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:7][CH:8]=1

Inputs

Step One
Name
9(4-methoxyphenyl)nonanoic acid
Quantity
55.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCCCCCC(=O)O
Name
Quantity
640 mL
Type
reactant
Smiles
Br
Name
Quantity
640 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
whereupon a solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
FILTRATION
Type
FILTRATION
Details
filtered again
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in ether
WASH
Type
WASH
Details
washed four times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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